1-Methyl-4-phenylpiperidine hydrochloride
Description
Historical Context of Synthesis and Early Investigations
The synthesis of compounds related to 1-methyl-4-phenylpiperidine (B1593372) dates back to the mid-20th century. In 1947, Ziering and his colleagues first synthesized 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) during their work on potential analgesic agents. wikipedia.org In the same period, the meperidine analog, 1-methyl-4-phenyl-4-propionoxypiperidine (MPPP), was also synthesized. nih.gov The primary synthetic routes to the 4-phenylpiperidine (B165713) core structure often involved the reaction of phenylmagnesium bromide with 1-methyl-4-piperidinone. wikipedia.org
Early investigations into these compounds were primarily focused on their potential pharmacological activities. For instance, MPTP was initially tested for various therapeutic applications; however, these trials were discontinued (B1498344) after observing Parkinson-like symptoms in primate models. wikipedia.org The synthesis of various 4-phenylpiperidine derivatives continued over the years, with researchers exploring their potential as mu-opioid receptor agonists and dopamine (B1211576) reuptake inhibitors. nih.govwikipedia.org These studies aimed to understand the structure-activity relationships within this chemical class for potential therapeutic development.
A modified method for preparing 1-methyl-4-phenylpiperidine-4-carboxylic acid derivatives was also developed to improve upon earlier synthetic routes which were challenging due to the formation of hazardous intermediates. ekjm.org The synthesis of precursor molecules, such as 1-methyl-4-piperidone (B142233), is a critical step in the production of these compounds. chemicalbook.com
Table 1: Key Chemical Compounds and their Initial Synthesis
| Compound Name | Year of First Synthesis | Initial Purpose of Synthesis |
|---|---|---|
| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | 1947 wikipedia.org | Potential Analgesic wikipedia.org |
| 1-Methyl-4-phenyl-4-propionoxypiperidine (MPPP) | 1947 nih.gov | Meperidine Analog nih.gov |
The Emergence of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) as a Neurotoxic Impurity and its Research Significance
The trajectory of research involving 4-phenylpiperidine derivatives was irrevocably altered in the early 1980s. A series of tragic events unfolded when a group of individuals in California developed severe and rapid-onset symptoms of Parkinson's disease after using a clandestinely produced synthetic opioid. medlink.comyoutube.com Investigations led by Dr. J. William Langston revealed that the individuals had injected a batch of MPPP that was contaminated with a significant impurity: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). nih.govmedlink.com This contamination was a byproduct of improper synthesis conditions. medlink.com
This "medical detective story" uncovered the profound neurotoxic potential of MPTP. nih.gov Subsequent research elucidated the mechanism of its toxicity. MPTP, being a lipophilic molecule, can cross the blood-brain barrier. wikipedia.org Once in the brain, it is metabolized by the enzyme monoamine oxidase B (MAO-B), primarily in glial cells, into the toxic cation 1-methyl-4-phenylpyridinium (MPP+). wikipedia.orgmedlink.comnih.gov
MPP+ is then selectively taken up by dopamine-producing neurons in the substantia nigra pars compacta, a region of the brain significantly affected in idiopathic Parkinson's disease. medlink.comnih.gov Inside these neurons, MPP+ inhibits Complex I of the mitochondrial electron transport chain, leading to a catastrophic failure of cellular energy production, oxidative stress, and ultimately, cell death. medlink.com
The discovery of MPTP's selective neurotoxicity was a watershed moment for Parkinson's disease research. nih.govmedlink.com It provided the scientific community with something it had long sought: a reliable animal model that could replicate the key pathological features of the disease. medlink.comojp.govnih.gov The administration of MPTP to animals, particularly non-human primates, induces a condition that closely mimics human parkinsonism, including the characteristic motor deficits and the specific loss of dopaminergic neurons. nih.govnih.gov
This MPTP-induced model has been instrumental in:
Elucidating the Pathogenesis of Parkinson's Disease: It has allowed researchers to probe the biochemical and molecular cascades that lead to the degeneration of dopaminergic neurons. medlink.comnih.gov
Developing and Testing Therapeutic Strategies: The model has been widely used to test the efficacy of potential neuroprotective agents and symptomatic treatments, including levodopa (B1675098) and dopamine agonists. nih.gov
Investigating the Role of Environmental Factors: The MPTP story lent significant weight to the hypothesis that environmental toxins could play a role in the etiology of sporadic Parkinson's disease. nih.govmedlink.com
Understanding Basal Ganglia Circuitry: The model was crucial in studies that led to a better understanding of the neural circuits of the basal ganglia, which ultimately informed the development of surgical interventions like deep brain stimulation of the subthalamic nucleus. nih.gov
Table 2: Research Significance of MPTP
| Area of Impact | Description |
|---|---|
| Disease Modeling | Creation of a robust and reliable animal model for Parkinson's disease, particularly in primates. nih.govmedlink.comnih.gov |
| Pathogenesis Research | Enabled detailed study of the mechanisms of dopaminergic neuron death, including mitochondrial dysfunction and oxidative stress. medlink.com |
| Therapeutic Development | Facilitated the preclinical testing of numerous anti-parkinsonian drugs and potential neuroprotective therapies. nih.gov |
| Etiological Insights | Strengthened the theory that environmental toxins may contribute to the development of idiopathic Parkinson's disease. medlink.com |
Properties
IUPAC Name |
1-methyl-4-phenylpiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWNUGRJYPMURR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145468 | |
| Record name | Piperidine, 1-methyl-4-phenyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10272-50-1 | |
| Record name | Piperidine, 1-methyl-4-phenyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010272501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 1-methyl-4-phenyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Derivatization in Research
Methodologies for 1-Methyl-4-phenylpiperidine (B1593372) Hydrochloride Synthesis
The preparation of 1-methyl-4-phenylpiperidine hydrochloride is primarily achieved through a few key synthetic routes, often involving the construction of the piperidine (B6355638) ring followed by the introduction of the phenyl and methyl groups, or by modifying a pre-existing piperidine structure.
One of the most direct methods involves the Grignard reaction. This approach utilizes a phenylmagnesium halide (a Grignard reagent) which attacks the electrophilic carbonyl carbon of 1-methyl-4-piperidone (B142233). The resulting tertiary alcohol, 1-methyl-4-phenyl-4-piperidinol, is then dehydrated to form 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802). Subsequent catalytic hydrogenation of the double bond yields 1-methyl-4-phenylpiperidine. The final step involves treatment with hydrochloric acid to afford the hydrochloride salt. A similar approach can be employed using phenyllithium. acs.org
Another prominent synthetic pathway, based on the work of Otto Eisleb, starts from benzyl (B1604629) cyanide (phenylacetonitrile). ekjm.org In this multi-step synthesis, benzyl cyanide is first reacted with a strong base like sodium amide to form a carbanion. This anion then undergoes alkylation with a bis(2-chloroethyl)amine (B1207034) derivative. The subsequent intramolecular cyclization forms the piperidine ring, yielding a 4-cyano-4-phenylpiperidine derivative. The cyano group can then be hydrolyzed to a carboxylic acid, which can be subsequently removed. The N-methylation is typically achieved using a suitable methylating agent.
A modified version of the Eisleb method aims to improve the synthesis of 1-methyl-4-phenylpiperidine-4-carboxylic acid, a key intermediate. ekjm.org This involves the condensation of benzyl cyanide with methyl-N-di(chloroethyl)amine. ekjm.org The resulting 1-methyl-4-phenylpiperidine-4-cyanide is then saponified to the corresponding carboxylic acid. ekjm.org
The hydrochloride salt is typically prepared in the final step by dissolving the free base in a suitable solvent, such as ether or isopropanol, and treating it with a solution of hydrogen chloride in the same or another appropriate solvent, leading to the precipitation of this compound.
Table 1: Key Synthetic Reactions for 1-Methyl-4-phenylpiperidine
| Starting Material(s) | Key Reagent(s) | Intermediate(s) | Product |
| 1-Methyl-4-piperidone, Phenylmagnesium bromide | Grignard Reagent | 1-Methyl-4-phenyl-4-piperidinol | 1-Methyl-4-phenylpiperidine |
| Benzyl cyanide, N-Methyl-bis(2-chloroethyl)amine | Sodium amide | 1-Methyl-4-phenylpiperidine-4-carbonitrile | 1-Methyl-4-phenylpiperidine |
Approaches to Structurally Related Piperidine Derivatives and Analogs
The 1-methyl-4-phenylpiperidine scaffold serves as a versatile template for the synthesis of a wide array of structurally related derivatives and analogs, driven by the quest for compounds with specific pharmacological profiles. researchgate.net Research efforts have focused on modifications at several positions of the piperidine ring and the phenyl group.
One common derivatization strategy involves the 4-position of the piperidine ring. The intermediate 1-methyl-4-phenylpiperidine-4-carboxylic acid, synthesized via the Eisleb method, is a crucial starting point. ekjm.org This carboxylic acid can be esterified with various alcohols (e.g., methanol, ethanol, n-butanol) after activation with reagents like thionyl chloride to produce a range of esters. ekjm.org
Another approach to diversification is the synthesis of di-substituted analogs, such as 1-methyl-4,4-diphenylpiperidine. prepchem.com The synthesis of this compound can be achieved from 1-methyl-3-benzoyl-4-hydroxy-4-phenylpiperidine through a reaction with benzene (B151609) in the presence of aluminum chloride. prepchem.com
Furthermore, the nitrogen atom of the piperidine ring can be modified. While this article focuses on the 1-methyl derivative, related research explores analogs with different N-alkyl or N-aralkyl substituents. These are often synthesized by reacting the corresponding secondary piperidine with an appropriate alkyl halide or through reductive amination of a 4-phenylpiperidone with a primary amine.
The phenyl ring also presents opportunities for derivatization. Analogs with substituents on the phenyl ring are typically synthesized by starting with a correspondingly substituted benzyl cyanide or phenylmagnesium halide. These modifications are used to explore the structure-activity relationships (SAR) of this class of compounds. researchgate.net
Table 2: Examples of Structurally Related Piperidine Derivatives
| Base Scaffold | Position of Modification | Type of Derivative | Example Compound |
| 1-Methyl-4-phenylpiperidine | 4-position | Carboxylic Acid Ester | 1-Methyl-4-phenylpiperidine-4-carboxylic acid ethyl ester ekjm.org |
| 1-Methyl-4-phenylpiperidine | 4-position | Di-phenyl | 1-Methyl-4,4-diphenylpiperidine prepchem.com |
| 4-Phenylpiperidine (B165713) | 1-position (Nitrogen) | N-substitution | N-Benzyl-4-phenylpiperidine |
Challenges and Optimization in Synthetic Pathways for Research Purity
The synthesis of this compound and its analogs for research purposes, which demands high purity, is not without its challenges. These challenges often relate to side reactions, purification difficulties, and low yields, necessitating careful optimization of reaction conditions.
A significant challenge in the Grignard-based synthesis is the potential for spontaneous dehydration of the intermediate 4-hydroxy-4-phenylpiperidine during workup. acs.org This can lead to the formation of the tetrahydropyridine (B1245486) impurity, which may be difficult to separate from the desired saturated piperidine.
The Eisleb method, while effective, involves the use of hazardous intermediates. For instance, methyl N-di(chloroethyl)amine has chemical properties similar to vesicant agents, making its handling and the purification of the product difficult and requiring specialized procedures. ekjm.org
Purification of the final compound and its intermediates can also be problematic. For example, the crude product of 1-methyl-4-piperidone hydrochloride, a key precursor, often has a wide melting point range, indicating the presence of impurities that require recrystallization to obtain a pure product. chemicalbook.com
Optimization strategies are therefore crucial. In the synthesis of related compounds, such as fentanyl analogs, an optimized Strecker-type condensation has been developed to improve the yield of the aminonitrile intermediate to approximately 90%. researchgate.net This involves carefully controlling the reaction conditions and reagent stoichiometry. researchgate.net Selective hydrolysis of nitrile or ester groups without affecting other parts of the molecule is another area where optimization is critical. For instance, using concentrated sulfuric acid can selectively hydrolyze a nitrile to an amide, as the resulting salt precipitates from the reaction medium, preventing further hydrolysis to the carboxylic acid. researchgate.net
Furthermore, the choice of solvent and reagents for N-acylation and N-debenzylation steps in the synthesis of related piperidine derivatives has been shown to significantly impact the yield and purity of the final product, highlighting the need for systematic optimization studies. researchgate.net
Pharmacological and Neurotoxicological Research Paradigms
Receptor Binding and Neurotransmitter Modulation of 1-Methyl-4-phenylpiperidine (B1593372)
While the hydrochloride salt of 1-methyl-4-phenylpiperidine is a distinct compound, the core of neurotoxicological research relevant to Parkinson's disease centers on its close relatives, MPTP and MPP+. The neurotoxicity of these compounds is intrinsically linked to their interaction with specific neurotransmitter systems, particularly the dopamine (B1211576) system.
The active toxin, MPP+, does not act on a wide array of receptors but exhibits a profound and selective affinity for the dopamine transporter (DAT). nih.gov This transporter, normally responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, mistakenly recognizes and internalizes MPP+. nih.gov This uptake mechanism is highly efficient and serves as a "Trojan Horse," concentrating the toxin within dopaminergic neurons. nih.gov Studies using synaptosomal preparations have shown that the uptake of MPP+ is significantly higher in the corpus striatum, a region rich in dopaminergic terminals, compared to other brain areas. nih.gov This selective accumulation is a critical first step in the cascade of toxic events. nih.govnih.gov
Once inside the neuron, MPP+ disrupts dopamine homeostasis. It competitively inhibits monoamine oxidase (MAO), leading to an increase in cytosolic dopamine levels. nih.gov Furthermore, MPP+ interferes with the vesicular monoamine transporter 2 (VMAT2), which is responsible for sequestering dopamine into synaptic vesicles. nih.gov This disruption leads to an accumulation of dopamine in the cytoplasm, which can auto-oxidize and contribute to oxidative stress, further exacerbating cellular damage. nih.gov Research has demonstrated that overexpression of VMAT2 can protect dopaminergic neurons from MPP+-induced toxicity by effectively removing the toxin from the cytosol. nih.gov While MPP+ is primarily known for its effects on dopaminergic neurons, at high concentrations administered directly into the brain, it can also be toxic to norepinephrine- and serotonin-containing neurons. nih.govnih.gov
In Vitro and In Vivo Models in Neuropharmacology Research
The discovery of MPTP's effects has led to the development of robust and widely used models to study the mechanisms of Parkinson's disease and to test potential therapeutic agents. nih.govmdpi.com
In Vitro Models: These models allow for the detailed study of cellular and molecular mechanisms in a controlled environment. researchgate.net
Cell Lines: Human neuroblastoma cell lines, such as SH-SY5Y, are frequently used. mdpi.comfrontiersin.org They can be differentiated into neuron-like cells and are susceptible to MPP+-induced toxicity, making them a valuable tool for screening neuroprotective compounds. neuroproof.com
Primary Neuronal Cultures: Mesencephalic neuron-glia cultures, which contain dopaminergic neurons, provide a more physiologically relevant system to study neurotoxicity and the role of glial cells in the inflammatory response. nih.gov
Human Stem Cell-Derived Neurons: The use of human embryonic stem cells (hESCs) or induced pluripotent stem cells (iPSCs) to generate dopaminergic neurons offers a powerful model to study neurotoxic processes in a human genetic context. neuroproof.comnih.gov
Subcellular Fractions: Isolated mitochondria and synaptosomes are used to study specific events like MPP+ uptake and its direct effects on mitochondrial respiration without the complexity of a whole cell. nih.govcapes.gov.brresearchgate.net
In Vivo Models: Animal models are essential for studying the complex interactions between different cell types and brain regions, as well as for assessing behavioral outcomes. nih.gov
Rodent Models: Mice are the most common in vivo model. mdpi.comjove.com Systemic administration of MPTP to mice reliably causes the loss of dopaminergic neurons in the substantia nigra and depletion of striatal dopamine, leading to measurable motor deficits. mdpi.comjove.com These models are crucial for testing neuroprotective strategies and understanding the roles of factors like neuroinflammation and oxidative stress. mdpi.comnih.gov
Primate Models: Non-human primates, such as squirrel monkeys, exhibit a parkinsonian syndrome after MPTP administration that very closely mimics the human condition, including symptoms like rigidity and bradykinesia. youtube.com These models, while more complex and costly, are invaluable for preclinical testing of novel therapies.
The development of these models, from single cells to whole organisms, has been instrumental in dissecting the complex pathogenic cascade initiated by MPTP and has significantly advanced the search for treatments for Parkinson's disease.
Data Tables
Table 1: Key Events in MPTP-Induced Neurotoxicity
| Step | Event | Location | Key Molecules/Structures Involved | Outcome |
| 1 | Metabolic Activation | Astrocytes | MPTP, Monoamine Oxidase-B (MAO-B) | Formation of MPDP+ |
| 2 | Toxin Formation | Extracellular Space | MPDP+, O₂ | Non-enzymatic oxidation to MPP+ |
| 3 | Selective Uptake | Dopaminergic Neurons | MPP+, Dopamine Transporter (DAT) | Concentration of MPP+ in target neurons |
| 4 | Mitochondrial Accumulation | Mitochondria (in DA neurons) | MPP+, Mitochondrial Membrane Potential | High intramitochondrial MPP+ concentration |
| 5 | Inhibition of Respiration | Inner Mitochondrial Membrane | MPP+, Complex I (NADH dehydrogenase) | ATP depletion and energy crisis |
| 6 | Oxidative Stress | Mitochondria and Cytosol | Reactive Oxygen Species (ROS) | Damage to lipids, proteins, and DNA |
| 7 | Neuronal Degeneration | Substantia Nigra Pars Compacta | Multiple pathways | Loss of dopaminergic neurons |
Table 2: Comparison of In Vitro and In Vivo Models for MPTP/MPP+ Research
| Model Type | Specific Examples | Key Advantages | Key Limitations |
| In Vitro | SH-SY5Y cells, Primary midbrain cultures, hESC/iPSC-derived neurons | High-throughput screening, Mechanistic detail, Control over environment | Lack of systemic effects, Absence of complex cell-cell interactions, May not fully replicate in vivo physiology |
| In Vivo | Mouse (e.g., C57BL/6), Rat, Non-human primate (e.g., squirrel monkey) | Systemic effects, Behavioral outcomes, Complex cellular interactions (neuroinflammation) | Higher cost and ethical considerations, Species differences, Slower throughput |
Cell Culture and Organotypic Models for Investigating Cellular Responses
In vitro models, such as cell cultures and organotypic slices, provide a controlled environment to dissect the specific molecular and cellular events initiated by neurotoxins. The active metabolite MPP+ is commonly used in these systems because, unlike its precursor MPTP, it does not require metabolic activation by monoamine oxidase B (MAO-B), an enzyme present in glial cells. nih.gov
Primary cultures of cerebellar granule cells have been shown to be susceptible to the neurotoxic effects of MPP+. nih.gov Interestingly, while MPTP itself is not toxic to enriched granule cell cultures, it becomes toxic when co-cultured with cerebellar astrocytes. nih.gov This demonstrates the critical role of astrocytes in metabolizing MPTP to the toxic MPP+ species, which then acts on the neurons. nih.gov The neurotoxicity in these co-cultures was abolished by the addition of pargyline, a MAO-B inhibitor, confirming the metabolic pathway. nih.gov
Studies using embryonic mesencephalic cell cultures have further elucidated the selectivity of MPP+. Research has shown that MPP+ is toxic to both dopaminergic and serotonergic neurons in these cultures, as measured by a reduced capacity to take up radiolabeled dopamine and serotonin. nih.gov This effect is mediated by the uptake of MPP+ into dopaminergic neurons via the dopamine transporter (DAT). nih.gov The mechanism of toxicity is centered on the accumulation of MPP+ within mitochondria, where it inhibits complex I of the electron transport chain, leading to ATP depletion, increased production of reactive oxygen species (ROS), and ultimately, apoptotic cell death. researchgate.net
Human induced pluripotent stem cell (hiPSC)-derived neurons are also utilized to assess neurotoxicity. axionbiosystems.com These advanced models allow for the study of neurotoxic effects on human neurons, providing a potentially more clinically relevant platform for investigating cellular responses to compounds like MPP+. axionbiosystems.com
| Model System | Compound Used | Key Research Finding | Reference |
|---|---|---|---|
| Enriched Cerebellar Granule Cells | MPP+ | Direct neurotoxic effects observed; susceptibility increases with culture time. | nih.gov |
| Cerebellar Granule Cells co-cultured with Astrocytes | MPTP | MPTP becomes neurotoxic due to astrocytic conversion to MPP+; toxicity is blocked by MAO-B inhibitors. | nih.gov |
| Embryonic Mesencephalic Cell Cultures | MPP+ | Toxic to both dopaminergic and serotonergic neurons, inhibiting neurotransmitter uptake. | nih.gov |
| Cultured Bovine Adrenal Medullary Cells | MPP+ | Slightly decreased catecholamine levels, an effect potentiated by diethyldithiocarbamate. | capes.gov.br |
| hiPSC-Derived Neurons | General Neurotoxicants | Used as a platform to assess neurotoxicity by measuring changes in electrophysiological activity (e.g., weighted mean firing rate). | axionbiosystems.com |
Animal Models for Dopaminergic System Lesions and Parkinsonism Studies
The administration of MPTP to animals is a widely used and well-established method for modeling Parkinson's disease (PD). nih.govnih.gov Unlike its charged metabolite MPP+, the lipid-soluble MPTP can cross the blood-brain barrier after systemic administration. researchgate.net Once in the brain, it is taken up by astrocytes and converted by MAO-B into MPP+, which is then selectively taken up by dopaminergic neurons through the dopamine transporter. nih.gov This leads to the destruction of dopaminergic neurons, particularly in the substantia nigra pars compacta (SNc), and a corresponding depletion of striatal dopamine. nih.gov
Mice are a common species used for these studies. Parenteral administration of MPTP in mice leads to biochemical and histological changes that mirror those seen in human Parkinson's disease, including a decrease in neostriatal dopamine concentrations and the loss of nerve cells in the substantia nigra. nih.gov The MPTP mouse model is considered a valuable tool for exploring the pathogenesis of PD. nih.gov Depending on the administration regimen, varying degrees of neurodegeneration can be achieved. researchgate.net
Non-human primates are also highly sensitive to MPTP and develop a syndrome that is virtually identical to human PD, characterized by symptoms such as tremors, slow movement, and walking impairment. nih.govnih.gov These models are critical for understanding the disease and for evaluating new therapeutic strategies. nih.gov
In rats, which are more resistant to systemic MPTP, direct infusion of MPP+ into the brain can be used to create lesions. researchgate.net For instance, chronic infusion of MPP+ into a cerebral ventricle in rats can cause a progressive and selective loss of dopamine neurons on the side of the infusion. researchgate.net This method produces a consistent level of neuronal loss and can be used to study the long-term effects of mitochondrial dysfunction. researchgate.net
| Animal Model | Compound Administered | Primary Pathological Outcome | Reference |
|---|---|---|---|
| Mouse | MPTP (systemic) | Loss of dopaminergic neurons in the substantia nigra; depletion of neostriatal dopamine. | nih.gov |
| Non-human Primate | MPTP (systemic) | Induces a syndrome almost identical to human Parkinson's disease, with severe motor deficits. | nih.govnih.gov |
| Rat | MPP+ (intracerebroventricular) | Causes a selective, ipsilateral loss of nigral tyrosine hydroxylase-positive neurons. | researchgate.net |
| Rat/Mouse | MPTP (intranasal) | Induces impairments in olfactory, cognitive, emotional, and motor functions. | nih.gov |
Animal Models for Analgesia and Neuroprotection Research
The 4-phenylpiperidine (B165713) structure is a key pharmacophore found in a class of potent opioid analgesics. nih.gov Research into derivatives of 4-phenylpiperidine, such as meperidine (pethidine), has been extensive. nih.govnih.gov Conformational studies have been performed to understand the structure-activity relationship of various 4-phenylpiperidine analgesics, relating their three-dimensional shapes to their analgesic potency. nih.gov These studies utilize various animal pain models, such as the hot plate test, to evaluate the analgesic action of these compounds. mdpi.com
Beyond analgesia, the MPTP-induced animal model of Parkinson's disease serves as a critical platform for testing potential neuroprotective agents. nih.gov The model's ability to replicate the specific dopaminergic neurodegeneration seen in PD allows researchers to assess whether a test compound can prevent or slow this process.
For example, the neuroprotective effects of piperine (B192125), an alkaloid from black pepper, were investigated using the MPTP-induced mouse model. nih.gov In this research, piperine treatment was found to attenuate MPTP-induced motor coordination deficits and prevent the loss of tyrosine hydroxylase-positive cells in the substantia nigra. nih.gov The study concluded that piperine exerted its protective effect through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. nih.gov
Similarly, a cholecystokinin (B1591339) (CCK) analogue was evaluated for its neuroprotective potential in an acute MPTP mouse model. researchgate.net Administration of the CCK analogue improved locomotor activity, restored the number of dopaminergic neurons, and reduced neuroinflammation and apoptosis in the substantia nigra of MPTP-treated mice. researchgate.net These studies highlight the utility of the MPTP model in the discovery and validation of novel therapies aimed at modifying the course of Parkinson's disease. nih.govresearchgate.net
| Research Area | Model | Compound(s) Investigated | Key Finding | Reference |
|---|---|---|---|---|
| Analgesia | General (e.g., Hot Plate Test) | 4-phenylpiperidine derivatives (e.g., Meperidine, Prodines) | The 4-phenylpiperidine structure is a core component of a class of potent opioid analgesics. | nih.govnih.gov |
| Neuroprotection | MPTP-induced Mouse Model | Piperine | Piperine protected dopaminergic neurons via antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. | nih.gov |
| Neuroprotection | MPTP-induced Mouse Model | Cholecystokinin (CCK) Analogue | CCK analogue restored dopaminergic neuron numbers, reduced neuroinflammation, and improved motor function. | researchgate.net |
| Neuroprotection | MPTP-induced Mouse Model | Selegiline (MAO-B Inhibitor) | Rescued the reduction in the spontaneous firing rate of SNpc dopaminergic neurons caused by MPTP. | mdpi.com |
Analytical Techniques for Research and Characterization
Spectroscopic and Chromatographic Methods in Quantitative Analysis of the Compound and its Metabolites
The quantitative analysis of 1-Methyl-4-phenylpiperidine (B1593372) and its primary metabolite, 1-methyl-4-phenylpyridinium (MPP+), frequently relies on the powerful combination of liquid chromatography and tandem mass spectrometry (LC-MS/MS). This hyphenated technique offers high sensitivity and selectivity, which is essential for detecting low concentrations of these compounds in complex biological matrices, such as brain tissue. nih.gov
Researchers have developed robust LC-MS/MS methods utilizing different chromatographic principles to achieve effective separation. nih.gov These include reversed-phase chromatography, which separates molecules based on hydrophobicity, and cation exchange chromatography, which separates them based on charge. nih.gov For instance, in the analysis of MPP+ in mouse striatal tissue, both reversed-phase and cation exchange LC have been successfully employed. nih.gov The choice of chromatographic method can significantly impact the analysis; for example, cation exchange chromatography has demonstrated greater sensitivity and better tolerance for low pH samples compared to the reversed-phase method for MPP+ analysis. nih.gov The optimization of sample preparation is also critical. Neutralizing acidic brain extracts has been shown to improve the high-performance liquid chromatography (HPLC) peak shape and enhance the sensitivity of detection under reversed-phase conditions. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of 1-Methyl-4-phenylpiperidine. nih.gov It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification of individual components within a mixture. nih.gov Infrared (IR) spectroscopy, which measures the absorption of infrared radiation by the molecule, provides information about the functional groups present and can be used for structural confirmation. nih.gov
The following table summarizes key aspects of chromatographic methods used in the analysis of 1-Methyl-4-phenylpiperidine and its metabolites.
| Analytical Technique | Chromatographic Method | Key Findings & Applications |
| LC-MS/MS | Reversed-Phase Chromatography | Used for quantitative analysis of MPP+ in brain tissue; sensitivity improved by sample neutralization. nih.gov |
| LC-MS/MS | Cation Exchange Chromatography | Offers higher sensitivity and better tolerance for low pH samples in MPP+ analysis compared to reversed-phase methods. nih.gov |
| HPLC with Electrochemical Detection | Not specified | Used concurrently with LC/MS to correlate MPP+ levels with dopamine (B1211576) depletion in brain regions. researchgate.netresearchgate.net |
| GC-MS | Gas Chromatography | A standard technique for the identification of forensic drug samples and can be applied to piperazine (B1678402) derivatives. nih.gov |
Potentiometric and Electrochemical Sensing for Research Applications
Potentiometric and electrochemical sensing methods offer alternative and complementary approaches for the analysis of piperidine-containing compounds. While specific sensors for 1-Methyl-4-phenylpiperidine hydrochloride are not extensively documented in dedicated studies, the principles underlying the detection of similar alkaloids and pharmaceutical compounds are well-established and applicable.
Potentiometric sensors , particularly ion-selective electrodes (ISEs), measure the potential difference across a membrane that is selective for a target ion. chemicalbook.comchemicalbook.com For a compound like this compound, which exists as a cation in solution, an ISE could be designed with a membrane containing an ionophore that selectively binds to the piperidinium (B107235) cation. The development of such sensors involves the careful selection of a membrane matrix (e.g., PVC), a plasticizer, and the ion-pairing agent to achieve a Nernstian or near-Nernstian response over a specific concentration range. researchgate.net The operational pH range is a critical parameter, as the charge state of the amine is pH-dependent. researchgate.net These sensors are valued for their simplicity, low cost, and ability to provide real-time measurements.
Electrochemical sensing based on voltammetric techniques involves applying a potential to an electrode and measuring the resulting current from the oxidation or reduction of the analyte. The electrochemical oxidation of piperidine (B6355638) derivatives typically occurs on the heterocyclic ring. nih.govmdpi.com Various types of working electrodes can be employed, including glassy carbon electrodes, which may be electrochemically activated or chemically modified to enhance sensitivity and selectivity. nih.gov Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to investigate the electrochemical behavior of the compound and for its quantitative determination. nih.gov The development of such methods would involve optimizing parameters like the supporting electrolyte, pH, and scan rate to obtain a well-defined and reproducible analytical signal. nih.gov
The table below outlines the general characteristics and principles of potentiometric and electrochemical sensors that could be adapted for the analysis of this compound, based on research on related compounds.
| Sensor Type | Principle | Key Components/Techniques | Potential Advantages |
| Potentiometric (Ion-Selective Electrode) | Measures potential across a selective membrane. chemicalbook.comchemicalbook.com | PVC membrane, ionophore, plasticizer. researchgate.net | Low cost, real-time analysis, simplicity. chemicalbook.comchemicalbook.com |
| Electrochemical (Voltammetric) | Measures current from analyte oxidation/reduction. nih.gov | Glassy carbon electrode (modified/unmodified), CV, DPV. nih.gov | High sensitivity, ability to analyze complex mixtures. nih.gov |
Advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry in Structural Elucidation and Metabolic Studies
Advanced spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for the definitive structural elucidation of 1-Methyl-4-phenylpiperidine and the identification of its metabolites.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are utilized. nih.gov
¹H NMR spectra reveal the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. researchgate.net
¹³C NMR spectra provide information on the carbon skeleton of the molecule. nih.gov The formation of the hydrochloride salt of an amine can cause downfield shifts in the chemical shifts of protons and carbons near the protonated nitrogen atom due to increased electronegativity, a feature that is observable in NMR spectra. researchgate.net While a complete, publicly available assigned spectrum for this compound is not readily found, spectral data for the base compound and related structures are available in chemical databases. nih.gov
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns. In metabolic studies, MS, particularly when coupled with chromatography (LC-MS or GC-MS), is essential for identifying metabolic products. nih.gov The biotransformation of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to its toxic metabolite MPP+ is a well-studied pathway, and MS has been instrumental in this research. nih.govrsc.org
In tandem mass spectrometry (MS/MS) experiments, a specific ion (the precursor ion) is selected and fragmented, and the resulting product ions are analyzed. This provides a high degree of structural information and specificity. For example, the MPP+ cation (precursor ion with m/z 170) has been shown to fragment into characteristic product ions, which are used for its unambiguous identification and quantification in biological samples. researchgate.netrsc.org
The following table presents key mass spectrometry data used in the identification of the primary metabolite of related compounds.
| Precursor Ion | m/z of Precursor Ion | Key Product Ions (m/z) | Analytical Application |
| MPP+ | 170 | 127, 128, 154 | Quantitation and identity confirmation in brain tissue. researchgate.netrsc.org |
Structure Activity Relationships Sar and Analog Design
Impact of Piperidine (B6355638) Ring and Phenyl Substitutions on Biological Activity
Modifications to both the piperidine and phenyl rings of the 1-Methyl-4-phenylpiperidine (B1593372) core have profound effects on biological activity, affinity, and selectivity for various receptors.
The piperidine ring's conformation and the introduction of substituents are critical determinants of activity. The incorporation of bridged structures, such as in 2-azanorbornanes and nortropanes, has been explored to constrain the piperidine ring into specific conformations. nih.gov For instance, replacing the piperidine with a quinuclidine (B89598) moiety, which forces the ring into a boat-like conformation, can maintain significant binding affinity at certain receptors, suggesting that the ideal conformation may deviate from a simple chair form. nih.gov Methyl substitution on the piperidine ring has also been used as a probe to explore receptor binding. A study on N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives of various methylpiperidines found that a 4-methyl substituent produced the most potent sigma-1 (σ1) ligand, while a 3,3-dimethyl substitution yielded the most selective ligand. documentsdelivered.com
Substitutions on the C-4 phenyl ring are equally important for modulating activity. In a series of 4-hydroxy-4-phenylpiperidines developed as nociceptin (B549756) receptor ligands, various substitutions on the phenyl ring were investigated. nih.gov Similarly, in the development of dopamine (B1211576) D2 receptor ligands, modification of a parent compound, 3-(1-benzylpiperidin-4-yl)phenol, led to a series of functional antagonists. nih.gov A key analog from this series, pridopidine, features a methylsulfonyl group on the phenyl ring (at the 3-position), which contributes to its unique "dopaminergic stabilizer" profile. nih.gov Isosteric replacement of the phenyl ring with various heteroaryl substituents has also been a successful strategy, extending the range of possible compounds and their pharmacological properties. nih.gov
| Modification Site | Substitution/Modification | Observed Effect | Reference Compound Class |
| Piperidine Ring | Bridged Methylene Groups | Constrains ring conformation, can maintain or slightly alter binding affinity. | P2Y14R Antagonists |
| Piperidine Ring | 4-Methyl Group | Potent sigma-1 (σ1) ligand activity. | N-alkylated methoxynaphthalenes |
| Piperidine Ring | 3,3-Dimethyl Group | High selectivity for sigma-1 (σ1) over sigma-2 (σ2) receptors. | N-alkylated methoxynaphthalenes |
| Phenyl Ring | 3-Methylsulfonyl Group | Contributes to a "dopaminergic stabilizer" profile. | Dopamine D2 Receptor Ligands |
| Phenyl Ring | Heteroaryl Replacement | Extends the series of potent opioid analgesic and anesthetic agents. | 4-Anilidopiperidines |
| C-4 Position | Hydroxyl Group | Identified as nociceptin receptor ligands. | 4-Phenylpiperidines |
Design and Evaluation of N-Substituted Piperidine Analogs
The substituent on the piperidine nitrogen (the N-1 position) is a critical handle for modifying the pharmacological profile of 4-phenylpiperidine (B165713) derivatives. While the parent compound is N-methylated, replacing the methyl group with larger and more complex moieties has led to the discovery of clinically significant compounds. taylorandfrancis.com
The design of N-substituted analogs is a cornerstone of SAR studies in this class. For example, replacing the N-methyl group of norpethidine (the N-demethylated version of pethidine) with a p-aminophenethyl group resulted in anileridine, a compound two to three times as active as pethidine. taylorandfrancis.com This was a significant finding as it was the first non-N-methyl pethidine derivative to exhibit such high activity. taylorandfrancis.com Other variations include the N-3-phenylaminopropyl group in piminodine and the N-3-phenylpropan-3-ol group in phenoperidine. taylorandfrancis.com
In a different series of compounds designed as D2 receptor ligands, the N-benzyl group of a lead compound was replaced with various other groups. nih.gov The N-propyl analog, in particular (part of the structure of pridopidine), was identified as a key component for the desired "dopaminergic stabilizer" activity. nih.gov Further research into N-substituted piperidines has led to the synthesis and evaluation of compounds with diverse functionalities, such as 1-(2-fluorobenzyl)-N-(4,5-dihydro-1-methyl- nih.govnih.govnih.govtriazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamide, which was evaluated for positive inotropic activity. nih.gov
| Parent Compound | N-Substituent | Resulting Analog | Key Finding |
| Norpethidine | p-Aminophenethyl | Anileridine | 2-3 times more active than pethidine. taylorandfrancis.com |
| Norpethidine | 3-Phenylaminopropyl | Piminodine | Morphine-like activity. taylorandfrancis.com |
| 3-(piperidin-4-yl)phenol derivative | Propyl | Pridopidine | Contributes to "dopaminergic stabilizer" activity. nih.gov |
| Piperidine-4-carboxamide derivative | 2-Fluorobenzyl | Compound 6a | Potent positive inotropic activity. nih.gov |
Comparative Studies with Opioid Analgesics and Other Related Compounds
The 4-phenylpiperidine structure is the foundational core for the phenylpiperidine class of opioids, which includes well-known analgesics like pethidine (meperidine) and fentanyl. wikipedia.orgpainphysicianjournal.com Consequently, new analogs are often compared to these established drugs.
In one study, a novel class of 4-phenyl-4-anilidopiperidines was synthesized and evaluated. nih.gov A lead compound from this series, which incorporated a heteroaryl group in place of the phenyl ring, demonstrated high analgesic potency and a more favorable safety profile in terms of cardiovascular and respiratory effects when compared to the clinically used opioids fentanyl and alfentanil. nih.gov
Comparative studies are not limited to opioid receptors. The toxic metabolite of MPTP, MPP+ (1-methyl-4-phenylpyridinium), which is structurally related to 1-methyl-4-phenylpiperidine, was studied for its interaction with P-glycoprotein (P-GP). nih.gov These studies showed that several P-GP inhibitors could also inhibit the vesicular monoamine transporter 2 (VMAT2), and vice versa, highlighting functional similarities between these two distinct transporter proteins. nih.gov Furthermore, pridopidine, a 4-phenylpiperidine derivative, was shown to have a unique profile compared to both classic D2 antagonists and partial D2 agonists, acting as a state-dependent antagonist. nih.gov Such comparative analyses are crucial for defining the novel mechanistic and therapeutic potential of new analogs.
Computational and In Silico Approaches to Molecular Interactions and Ligand Design
Computational chemistry and in silico modeling have become indispensable tools for understanding the molecular interactions of 1-methyl-4-phenylpiperidine analogs and for guiding the design of new ligands. mdpi.comfums.ac.ir These methods allow researchers to predict binding affinities, explore conformational possibilities, and refine structures before undertaking costly and time-consuming synthesis.
Molecular docking is a primary technique used to predict the binding pose and affinity of a ligand within a receptor's active site. fums.ac.ir For example, docking studies can be used to rationalize the observed SAR in a series of compounds and to prioritize new designs. In the development of 5-HT6 antagonists, a 3D-QSAR (Quantitative Structure-Activity Relationship) model was generated from a set of known aryl sulphonamide ligands to create a pharmacophore hypothesis. openpharmaceuticalsciencesjournal.com This model was then used to predict the in silico binding affinities of newly designed analogs. openpharmaceuticalsciencesjournal.com
Molecular dynamics (MD) simulations provide deeper insight into the dynamic behavior of ligand-receptor complexes over time, revealing information about conformational changes and the stability of interactions. fums.ac.ir Computational studies have also been used to investigate the fundamental properties of the piperidine scaffold itself. Gas electron diffraction (GED) and quantum chemical calculations have been used to study the conformational diversity of related molecules like 1-phenylpiperidin-4-one, revealing a complex equilibrium between chair and twist forms. osti.gov Other computational work has focused on modeling the transition states of chemical reactions, such as the N-quaternization of 1-methyl-4-phenylpiperidine. researchgate.net These in silico approaches streamline the drug discovery process, enabling a more rational design of ligands with improved potency and selectivity. mdpi.comnih.gov
Future Directions and Translational Research Implications
Development of Novel Therapeutic Targets Based on Piperidine (B6355638) Scaffolds
The 4-phenylpiperidine (B165713) core structure, a key feature of 1-Methyl-4-phenylpiperidine (B1593372), is recognized as a "privileged scaffold" in medicinal chemistry. This designation is due to its prevalence in a wide range of biologically active compounds and its ability to interact with multiple receptor types. This versatility has spurred research into developing novel therapeutic agents by modifying this basic structure.
Derivatives of 4-phenylpiperidine have been synthesized and investigated for their potential to act as high-affinity ligands for various receptors. For instance, small molecule mu-opioid agonists have been designed based on this scaffold to explore new analgesic therapies. nih.govresearchgate.netnih.gov These efforts aim to develop compounds with improved efficacy and side-effect profiles compared to existing opioids.
Furthermore, research has demonstrated that 1-phenylpiperazine (B188723) and 4-phenylpiperidine derivatives can be potent ligands for sigma receptors. nih.govacs.org The exploration of these interactions is an exciting frontier, as sigma receptors are implicated in a variety of neurological and psychiatric conditions, suggesting a broad therapeutic potential for novel compounds based on the 1-methyl-4-phenylpiperidine framework. nih.gov The inherent ability of the 4-phenylpiperidine structure to be chemically modified allows for the fine-tuning of receptor affinity and selectivity, a crucial aspect of modern drug design. nih.gov
Table 1: Therapeutic Targets Investigated with 4-Phenylpiperidine Scaffolds
| Receptor Target | Therapeutic Potential | Key Findings |
| Mu-Opioid Receptors | Analgesia (Pain Management) | 4-phenylpiperidine derivatives show excellent agonistic activity. nih.govresearchgate.net |
| Sigma Receptors | Neuropsychiatric Disorders | Derivatives exhibit high affinity and selectivity for sigma receptors. nih.govacs.org |
| Nociceptin (B549756) (N/OFQ) Receptor | Various Neurological Functions | The 4-chloro-3-trifluoromethylphenyl-4-piperidinol scaffold shows activity. researchgate.net |
| Monoamine Transporters | Neurological and Psychiatric Disorders | N-Hydroxyalkyl derivatives of 3β-Phenyltropane and 1-Methylspiro[1H-indoline-3,4'-piperidine] show affinity. acs.org |
Advancements in Understanding Neurodegenerative Mechanisms through Compound-Related Models
A pivotal development in neuroscience has been the use of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a close structural analog of 1-Methyl-4-phenylpiperidine, to create animal models of Parkinson's disease (PD). youtube.comnih.gov MPTP itself is not the primary toxic agent; it is its metabolite, 1-methyl-4-phenylpyridinium (MPP+), that selectively destroys dopaminergic neurons in the substantia nigra, a key pathological feature of PD. mdpi.comnih.govmdpi.comnih.govwikipedia.org
The use of MPTP/MPP+ models has been instrumental in elucidating the molecular mechanisms underlying neurodegeneration. mdpi.com Research using these models has provided profound insights into several key areas:
Mitochondrial Dysfunction: MPP+ is a potent inhibitor of complex I of the mitochondrial electron transport chain. mdpi.commdpi.comnih.gov This inhibition leads to a cascade of detrimental effects, including ATP depletion and the generation of reactive oxygen species (ROS), which cause significant oxidative stress. mdpi.comnih.govtandfonline.com High-resolution respirometry studies have detailed the extent of mitochondrial damage, showing increased LEAK respiration and a drastic reduction in oxygen consumption for ATP production. nih.gov
Oxidative Stress: The increase in ROS production induced by MPP+ is a central mechanism of its neurotoxicity. nih.govtandfonline.com This oxidative stress contributes to cellular damage and apoptosis.
Protein Aggregation: MPP+-induced models have been used to study the aggregation of proteins such as alpha-synuclein, a hallmark of PD. nih.gov Studies have shown that MPP+ can promote the accumulation and aggregation of α-synuclein, potentially through the inhibition of proteins like Parkin. nih.gov
Apoptosis and Cell Death: MPP+ has been shown to induce apoptosis, or programmed cell death, in neuronal cells. nih.govtandfonline.com This process involves the activation of caspases, such as caspase-3 and caspase-9. nih.govtandfonline.com
Neuroinflammation: The neurodegenerative process in MPTP models is accompanied by neuroinflammatory changes, including the activation of microglia and astrogliosis. exlibrisgroup.com
These compound-related models continue to be invaluable for testing neuroprotective strategies. For example, the antioxidant piperine (B192125) has been shown to have a protective effect in an MPTP-induced mouse model of PD by exerting antioxidant, anti-inflammatory, and anti-apoptotic effects. nih.gov
Table 2: Key Mechanistic Insights from MPP+ Models of Neurodegeneration
| Mechanistic Aspect | Key Findings from MPP+ Models |
| Mitochondrial Function | Inhibition of Complex I, leading to ATP depletion and increased ROS. mdpi.commdpi.comnih.gov |
| Oxidative Stress | Significant increase in intracellular oxidative stress. nih.govtandfonline.com |
| Protein Dynamics | Increased aggregation and accumulation of α-synuclein. nih.gov |
| Cell Viability | Induction of apoptosis via caspase activation. nih.govtandfonline.com |
| Inflammatory Response | Activation of microglia and astrogliosis. exlibrisgroup.com |
Methodological Innovations in Chemical Biology and Medicinal Chemistry Research
The synthesis and study of 1-Methyl-4-phenylpiperidine and its analogs have benefited from and contributed to methodological innovations in chemical and medicinal chemistry. The demand for novel piperidine derivatives for drug discovery has driven the development of more efficient and versatile synthetic routes.
Recent advancements have focused on shortening the number of steps required for synthesis, often employing novel catalytic systems and reaction strategies. mdpi.com These include:
Multicomponent Reactions: These reactions allow for the construction of complex molecules in a single step from multiple starting materials, significantly improving efficiency. mdpi.com
Asymmetric Synthesis: The development of methods for the asymmetric synthesis of piperidine derivatives is crucial for producing specific stereoisomers, which can have vastly different biological activities. mdpi.com
Metal-Catalyzed Cyclization: Various metal catalysts are being used to facilitate the formation of the piperidine ring with high selectivity and yield. mdpi.com
Novel Reducing Agents: The use of alternative reducing agents in reductive amination reactions, a common method for synthesizing piperidine derivatives, is being explored to improve safety and reduce costs for industrial-scale production. google.com
These synthetic innovations are not merely academic exercises; they have practical implications for drug discovery. By providing access to a wider range of structurally diverse piperidine-containing molecules, these methods enable a more thorough exploration of structure-activity relationships (SAR). nih.gov Quantitative structure-activity relationship (QSAR) studies, for example, have been conducted on 4-phenylpiperidine derivatives to build predictive models for their biological activity, aiding in the rational design of new drug candidates. nih.gov
The ongoing development of these chemical biology and medicinal chemistry tools will undoubtedly accelerate the discovery of new therapeutic agents derived from the 1-methyl-4-phenylpiperidine scaffold and enhance our understanding of their biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
